Bienvenue dans la boutique en ligne BenchChem!

3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Analgesic Drug Discovery Pyridazinone NSAIDs Gastrointestinal Safety

3-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a synthetic pyridazinone derivative featuring a 4-fluorophenyl substituent at position 3 and a propanoic acid side chain at N-1. The pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, phosphodiesterase inhibitors, anti-inflammatory agents, and central nervous system modulators.

Molecular Formula C13H11FN2O3
Molecular Weight 262.24
CAS No. 686272-49-1
Cat. No. B2937083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
CAS686272-49-1
Molecular FormulaC13H11FN2O3
Molecular Weight262.24
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)C=C2)CCC(=O)O)F
InChIInChI=1S/C13H11FN2O3/c14-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-13(18)19/h1-6H,7-8H2,(H,18,19)
InChIKeyNZCWSVNDWPYQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic Acid (CAS 686272-49-1): Procurement Guide for Differentiated Pyridazinone Building Blocks


3-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a synthetic pyridazinone derivative featuring a 4-fluorophenyl substituent at position 3 and a propanoic acid side chain at N-1 . The pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, phosphodiesterase inhibitors, anti-inflammatory agents, and central nervous system modulators [1]. Its molecular formula is C₁₃H₁₁FN₂O₃ with a molecular weight of 262.24 g/mol .

Why 3-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic Acid Cannot Be Replaced by Generic Pyridazinone Analogs


In-class pyridazinone derivatives with differing N-1 side chains (e.g., acetic acid or butyric acid) or varying aryl substituents (e.g., 4-chlorophenyl or 4-methylphenyl) exhibit markedly distinct pharmacological profiles. Literature evidence demonstrates that propanoic acid side chains confer superior analgesic activity with reduced gastric ulceration compared to acetic acid analogs in the pyridazinone series [1]. Concurrently, the 4-fluorophenyl group imparts unique electronic properties (Hammett σₚ = 0.06) that differ significantly from 4-chlorophenyl (σₚ = 0.23) and 4-methylphenyl (σₚ = −0.17), directly affecting target-binding thermodynamics and metabolic stability [2]. Generic substitution without quantitative reevaluation is therefore scientifically unsound and risks program failure.

3-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Propanoic Acid Side Chain Delivers Superior In Vivo Analgesic Activity Without Gastric Ulceration Versus Acetic Acid Analogs

In a direct head-to-head study of 4,6-disubstituted-3(2H)-pyridazinone derivatives, compounds bearing a propanoic acid side chain at N-2 (10a-b) exhibited higher in vivo analgesic activity than the reference drug acetylsalicylic acid (ASA), and critically, produced no gastric ulceration. In contrast, acetic acid side-chain analogs (6a-b) showed activity comparable or slightly lower than ASA, while most other derivatives caused significant gastric damage [1]. Although the exact 4-fluorophenyl variant was not tested, the class-level data establish the propanoic acid chain as the key driver of the improved therapeutic index.

Analgesic Drug Discovery Pyridazinone NSAIDs Gastrointestinal Safety

4-Fluorophenyl Substituent Provides a Unique Electronic and Steric Profile Distinct from 4-Chlorophenyl and 4-Methylphenyl Analogs

The para-fluorine substituent exhibits a Hammett σₚ constant of 0.06, indicative of a mild electron-withdrawing effect that enhances oxidative metabolic stability without substantially altering electron density. In comparison, 4-chlorophenyl (σₚ = 0.23) is significantly more electron-withdrawing, while 4-methylphenyl (σₚ = −0.17) is electron-donating [1]. Additionally, fluorine's van der Waals radius (1.47 Å) is substantially smaller than chlorine's (1.75 Å), enabling tighter hydrophobic pocket occupancy without steric clash [2]. These electronic and steric differences are known to affect target selectivity, binding kinetics, and metabolic pathways.

Medicinal Chemistry Structure-Activity Relationships Fluorine Chemistry

Predicted Physicochemical Properties Differentiate the Fluorinated Compound from the 4-Chlorophenyl Analog in Process Development

Predicted physicochemical parameters highlight practical differentiation from the 4-chlorophenyl analog. The target compound has a predicted density of 1.34±0.1 g/cm³ and a boiling point of 441.4±55.0 °C , whereas the 4-chlorophenyl analog (CAS 73402-27-4) is predicted to have a density of approximately 1.41 g/cm³ and a boiling point of approximately 510 °C . These differences arise from the lower molecular weight (262.24 vs. 278.69 g/mol) and smaller substituent size of fluorine, which influence crystallization behavior, distillation feasibility, and formulation solubility.

Process Chemistry Physicochemical Characterization Purification

Multi-Vendor Commercial Availability Reduces Supply Chain Risk Relative to Chloro and Methyl Analogs

The target compound is stocked by multiple independent vendors with purities ranging from 95% (AKSci) to 98% (Leyan) . The 4-chlorophenyl analog (CAS 73402-27-4) has notably fewer in-stock suppliers and is frequently listed as 'custom synthesis' or 'enquire' , while the 4-methylphenyl analog (CAS 58112-61-1) is primarily available from a single major vendor [1]. This multi-supplier landscape for the fluorinated compound ensures competitive pricing, shorter lead times, and supply continuity.

Procurement Supply Chain Resilience Research Chemicals

Fluorine Substitution Blocks Oxidative Metabolism, Predicting Superior Stability Over 4-Methylphenyl Analog

Para-fluorine substitution on the phenyl ring effectively blocks cytochrome P450-mediated hydroxylation, a major metabolic soft spot for the 4-methylphenyl analog [1]. General medicinal chemistry principles, substantiated by matched molecular pair analyses across multiple scaffolds, indicate that replacing a para-methyl group with para-fluorine increases metabolic half-life by 2- to 5-fold in hepatic microsomal assays [2]. While direct microsomal stability data for the target compound are not published, the class-level prediction strongly favors the fluorinated derivative for in vivo studies where extended exposure is required.

Drug Metabolism CYP450 Stability Fluorine Effects

High-Value Application Scenarios for 3-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic Acid Based on Differential Evidence


Non-Ulcerogenic Analgesic Lead Optimization

The class-level evidence that propanoic acid side chains eliminate gastric ulceration while maintaining superior analgesic activity [1] directs this compound as a privileged intermediate for synthesizing next-generation, gastrointestinal-safe NSAID candidates. Researchers developing COX-2 selective or dual COX/LOX inhibitors can leverage this scaffold to circumvent the ulcerogenic liability that has historically limited pyridazinone-derived analgesics.

Selective Kinase Inhibitor Design Exploiting Fluorine Electronic Effects

The unique electronic profile of the 4-fluorophenyl group (σₚ = 0.06) [2] and its small steric footprint (vdW radius = 1.47 Å) [3] make this compound an ideal core for designing ATP-competitive kinase inhibitors where subtle electronic modulation of the hinge-binding region is required. It is particularly suited for programs targeting kinases with a preference for electron-neutral aryl groups in the hydrophobic back pocket.

CNS-Penetrant Drug Discovery Programs

Fluorine substitution is a well-established strategy for enhancing blood-brain barrier penetration and blocking oxidative metabolism [4][5]. This compound is thus a strategic building block for CNS programs targeting Nav1.1, phosphodiesterases, or other neurologically relevant enzymes where metabolic stability and CNS exposure are critical for in vivo proof-of-concept studies.

Chemical Biology Probe Development

The predictable physicochemical properties (density = 1.34 g/cm³, BP = 441.4°C) and multi-vendor availability make this compound a reliable starting material for constructing chemical biology probes. Its propanoic acid handle allows straightforward conjugation to linkers or fluorophores, facilitating target-engagement studies and chemoproteomic profiling.

Quote Request

Request a Quote for 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.